molecular formula C21H27N5O2 B271868 N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

Numéro de catalogue B271868
Poids moléculaire: 381.5 g/mol
Clé InChI: FMNCUBZQBYNJOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 is a selective inhibitor of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, which is a crucial enzyme involved in the activation of B cells. This compound plays a critical role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the suppression of BCR signaling and the subsequent proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of this compound activity by TAK-659 leads to the suppression of BCR signaling and the subsequent proliferation of B cells. This, in turn, leads to the suppression of autoimmune responses and the reduction of tumor growth in several cancer models.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine and its selectivity for this compound over other kinases. Additionally, TAK-659 has shown excellent pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

Several future directions can be explored for TAK-659, including its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the combination of TAK-659 with other inhibitors of the BCR signaling pathway may lead to synergistic effects and improved therapeutic outcomes. Furthermore, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective treatments for various diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The initial step involves the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then converted into the corresponding methyl ether. The next step involves the preparation of 1-(4-methylphenyl)-1H-tetrazole-5-amine, which is then coupled with the methyl ether to form the desired intermediate. The final step involves the coupling of the intermediate with N-(tert-butyl)-N-(3-bromo-4-fluorobenzyl)amine, followed by deprotection to obtain TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that TAK-659 inhibits N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine activity and reduces the proliferation of B cells, leading to the suppression of autoimmune responses. Additionally, TAK-659 has been shown to have potent antitumor activity in several cancer models, including lymphoma and leukemia.

Propriétés

Formule moléculaire

C21H27N5O2

Poids moléculaire

381.5 g/mol

Nom IUPAC

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-15-6-9-17(10-7-15)26-20(23-24-25-26)14-28-18-11-8-16(12-19(18)27-5)13-22-21(2,3)4/h6-12,22H,13-14H2,1-5H3

Clé InChI

FMNCUBZQBYNJOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

SMILES canonique

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.